2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
説明
This compound is a sulfonamide-containing acetamide derivative characterized by a 3-chloro-2-methylphenylsulfonamido group attached to a phenyl ring and an N-(1-hydroxy-2-methylpropan-2-yl)acetamide moiety. The compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where sulfonamide interactions are critical.
特性
IUPAC Name |
2-[4-[(3-chloro-2-methylphenyl)sulfonylamino]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-13-16(20)5-4-6-17(13)27(25,26)22-15-9-7-14(8-10-15)11-18(24)21-19(2,3)12-23/h4-10,22-23H,11-12H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZVUUZLGSTHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a sulfonamide derivative that has been synthesized and evaluated for various biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological significance. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃ClN₂O₃S
- Molecular Weight : 372.90 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
In a comparative study, the synthesized compound demonstrated potent antibacterial activity against multi-drug resistant strains, with growth inhibition percentages ranging from 85% to 97% against MRSA and K. pneumoniae .
| Bacterial Strain | Growth Inhibition (%) |
|---|---|
| MRSA | 85 - 97 |
| E. coli | 90 - 95 |
| K. pneumoniae | 88 - 94 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through cyclooxygenase (COX) inhibition assays. It was found to selectively inhibit COX-2 over COX-1, a desirable trait in developing anti-inflammatory drugs to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
In vitro studies reported an IC50 value of 0.10–0.31 µM for COX-2 inhibition, indicating high potency compared to traditional NSAIDs like indomethacin . The selectivity index (SI) was significantly higher than that of indomethacin, suggesting that this compound could serve as a safer alternative for treating inflammatory conditions.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Indomethacin | 0.079 | N/A |
| Compound | 0.10–0.31 | 31.29–132 |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Pharmaceutical Research evaluated various sulfonamide derivatives against resistant bacterial strains. The tested compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells, indicating its potential as a therapeutic agent . -
Inflammation Model Study :
In an experimental model of inflammation, the compound was shown to reduce edema significantly when compared to standard treatments like celecoxib and indomethacin, further supporting its potential use in managing inflammatory disorders . -
Cytotoxicity Assessment :
Cytotoxicity tests indicated that the compound had a high safety margin, with therapeutic doses being well tolerated by human embryonic kidney cell lines . This suggests that it may have favorable pharmacological properties for future clinical applications.
類似化合物との比較
Structural Analogues in Sulfonamide-Acetamide Derivatives
Key Structural Variations and Implications :
- N-(4-(Morpholinosulfonyl)phenyl)acetamide Derivatives (): These compounds feature a morpholinosulfonyl group instead of the 3-chloro-2-methylphenylsulfonamido moiety. The morpholine ring enhances solubility due to its polar oxygen atom, whereas the chloro-methyl substitution in the target compound may improve lipophilicity and membrane permeability. For example, N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) exhibits distinct NMR shifts (e.g., 1H-NMR δ 7.85 ppm for aromatic protons) compared to the target compound, reflecting electronic differences in substituents .
N-(Substituted Phenyl)-N-(methylsulfonyl)acetamides () :
The nitro and methylsulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduce strong electron-withdrawing effects, which could reduce metabolic stability compared to the target compound’s chloro-methyl group. Crystal structure analysis reveals intermolecular hydrogen bonding (C9—H9B⋯O3), a feature likely shared with the target compound’s hydroxy group .Chloroacetamide Pesticides () :
Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) prioritize lipophilic substituents (diethyl, methoxymethyl) for herbicidal activity. In contrast, the target compound’s hydroxy group may reduce agrochemical utility but increase suitability for pharmaceutical applications .
Q & A
Q. What are the optimal synthetic routes for 2-(4-(3-chloro-2-methylphenylsulfonamido)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide, and how can reaction progress be monitored?
The synthesis typically involves multi-step procedures, including sulfonation of intermediates, nucleophilic substitution, and coupling reactions. For example, sulfonamide formation can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with a phenylenediamine derivative under basic conditions. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm product purity at each stage. Final purification may employ column chromatography or recrystallization .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular connectivity, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide N–H stretching at ~3300 cm⁻¹ and carbonyl C=O at ~1680 cm⁻¹). High-performance liquid chromatography (HPLC) quantifies purity, with a target threshold of ≥95% for biological assays .
Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Initial screening should include in vitro assays for antimicrobial (e.g., MIC against S. aureus and E. coli), antifungal (e.g., C. albicans), and anticancer (e.g., IC₅₀ in MCF-7 or HeLa cells) activity. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential. For mechanistic studies, enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and molecular docking can validate target interactions .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
Crystallographic refinement using SHELXL requires high-quality diffraction data (resolution ≤1.0 Å). Challenges include resolving disordered solvent molecules and optimizing hydrogen-bonding networks. SHELXL’s constraints (e.g., DFIX for bond lengths) and twin refinement tools (via BASF) are critical for handling twinned crystals. Validation with PLATON or CCDC’s Mercury ensures structural accuracy .
Q. How can computational reaction path search methods improve synthesis optimization?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict energetically favorable pathways, while transition-state analysis identifies rate-limiting steps. Coupling computational results with statistical design of experiments (DoE) reduces trial-and-error iterations. For example, a central composite design can optimize solvent polarity, temperature, and catalyst loading to maximize yield .
Q. How should researchers resolve discrepancies in reported synthetic yields or bioactivity data?
Cross-validate experimental protocols (e.g., reagent purity, inert atmosphere use) and characterize intermediates rigorously. For bioactivity conflicts, standardize assay conditions (e.g., cell passage number, serum concentration) and validate with orthogonal methods (e.g., SPR for binding affinity alongside enzyme assays). Meta-analyses of published data using tools like RevMan can identify systematic biases .
Q. What strategies enhance scalability while maintaining stereochemical integrity during synthesis?
Flow chemistry systems improve heat/mass transfer for exothermic reactions (e.g., sulfonylation). Chiral HPLC or enzymatic resolution ensures enantiopurity. Process Analytical Technology (PAT), such as inline FTIR, monitors critical quality attributes (CQAs) in real-time. Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) reduce environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
